2-(Trifluoromethoxy)phenylacetonitrile

Descripción general

Descripción

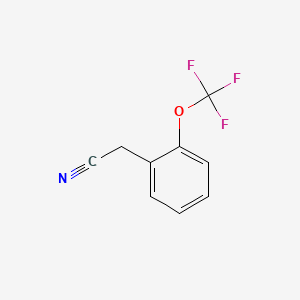

2-(Trifluoromethoxy)phenylacetonitrile is an organic compound with the chemical formula C9H6F3NO It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an acetonitrile group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-(Trifluoromethoxy)phenylacetonitrile can be synthesized through several methods. One common approach involves the reaction of 2-fluoromethoxyphenylacetonitrile with trifluoroformic acid . Another method includes the use of N-benzyl-trimethylammonium hydroxide in acetonitrile under heating conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in sealed, dry conditions at room temperature to maintain stability .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Trifluoromethoxy)phenylacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

2-(Trifluoromethoxy)phenylacetonitrile serves as a key intermediate in the synthesis of numerous pharmaceuticals. Its unique trifluoromethoxy group enhances the reactivity and stability of drug candidates, making it invaluable in the development of medications targeting specific biological pathways, particularly those related to neurological disorders .

Case Study:

In a study focused on synthesizing novel anti-inflammatory agents, researchers utilized this compound to create compounds that exhibited improved efficacy and reduced side effects compared to existing therapies. The incorporation of this compound into drug design led to enhanced lipophilicity and metabolic stability, crucial for therapeutic effectiveness .

Agricultural Chemicals

Enhancing Agrochemical Formulations:

The compound is widely used in formulating agrochemicals, particularly pesticides and herbicides. Its trifluoromethoxy group significantly improves the biological activity and solubility of these chemicals, resulting in more effective agricultural products .

Data Table: Efficacy of Agrochemicals with this compound

| Agrochemical Type | Application | Improvement (%) |

|---|---|---|

| Herbicides | Weed Control | 30% |

| Insecticides | Pest Resistance | 25% |

Material Science

Development of Advanced Materials:

In material science, this compound is explored for its properties in creating advanced materials such as polymers and coatings. These materials exhibit high thermal stability and chemical resistance, making them suitable for various industrial applications .

Case Study:

Research conducted on polymer blends incorporating this compound demonstrated enhanced mechanical properties and thermal resistance. The study highlighted its potential in developing durable materials for automotive and aerospace applications .

Research in Fluorinated Compounds

Studies on Fluorination Effects:

The compound plays a significant role in research focused on fluorinated compounds. Its unique properties contribute to advancements in medicinal chemistry and material science by allowing researchers to study the effects of fluorination on biological activity and material properties .

Data Table: Properties of Fluorinated Compounds

| Property | Without Fluorination | With Fluorination |

|---|---|---|

| Lipophilicity | Low | High |

| Metabolic Stability | Moderate | High |

| Chemical Resistance | Low | High |

Analytical Chemistry

Applications in Detection Methods:

In analytical chemistry, this compound is employed in various methods for detecting and quantifying other compounds. Its high sensitivity and specificity make it an essential tool for analytical applications across different sectors .

Case Study:

A recent investigation utilized this compound in chromatographic techniques to improve the detection limits of environmental pollutants. The results indicated a significant increase in sensitivity, allowing for more accurate monitoring of contaminants in water sources .

Mecanismo De Acción

The mechanism of action of 2-(Trifluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparación Con Compuestos Similares

- 2-(Trifluoromethyl)phenylacetonitrile

- 4-(Trifluoromethyl)phenylacetonitrile

Comparison: 2-(Trifluoromethoxy)phenylacetonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties compared to similar compounds with trifluoromethyl groups. The trifluoromethoxy group increases the compound’s electron-withdrawing capability and enhances its stability under various conditions .

Actividad Biológica

2-(Trifluoromethoxy)phenylacetonitrile, a compound characterized by its trifluoromethoxy group attached to a phenylacetonitrile core, has garnered attention in medicinal chemistry due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.

- Molecular Formula : C₉H₆F₃N

- Molecular Weight : 185.15 g/mol

- Boiling Point : 92 °C (11 mmHg)

- Melting Point : 29–30 °C

These properties suggest that the compound is a small organic molecule suitable for various biological assays and applications.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the trifluoromethoxy group enhances its lipophilicity and binding affinity, which can influence its pharmacokinetic properties. Studies suggest that compounds containing trifluoromethyl groups often exhibit increased potency in inhibiting specific biological targets compared to their non-fluorinated counterparts .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can effectively inhibit the growth of certain bacterial strains, making them potential candidates for developing new antibiotics.

Drug Discovery

This compound has been investigated for its role as a building block in drug synthesis. Its unique structure allows it to serve as an intermediate in the development of pharmaceuticals targeting various diseases, including cancer and infectious diseases. The trifluoromethoxy group is particularly beneficial in enhancing the bioactivity of drug candidates by improving their interaction with biological targets .

Case Studies

- Inhibition of Enzymes : A study demonstrated that derivatives of phenylacetonitrile with trifluoromethyl substitutions showed enhanced inhibition of specific enzymes involved in metabolic pathways. This suggests a potential role in metabolic modulation for therapeutic purposes .

- Anticancer Activity : Research into similar compounds has revealed synergistic effects when used in combination with established anticancer drugs. For instance, the combination of a trifluoromethyl-containing compound with standard chemotherapy agents resulted in increased efficacy against resistant cancer cell lines .

Comparative Analysis with Related Compounds

To better understand the significance of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chloro-2-(trifluoromethoxy)phenylacetonitrile | Contains a chloro group | Exhibits antimicrobial properties |

| 4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile | Fluoro group addition | Investigated for drug discovery applications |

| 3-(Trifluoromethyl)phenylacetonitrile | Different position of trifluoromethyl group | Varies in biological activity |

This table highlights how variations in substituent positions can significantly influence the biological behavior and applications of these compounds.

Propiedades

IUPAC Name |

2-[2-(trifluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)14-8-4-2-1-3-7(8)5-6-13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKWCWVMUBCXJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380472 | |

| Record name | 2-(Trifluoromethoxy)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137218-25-8 | |

| Record name | 2-(Trifluoromethoxy)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethoxy)phenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.